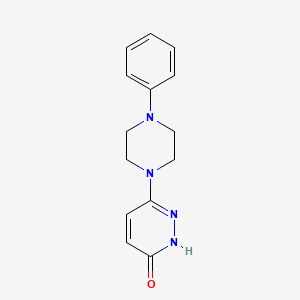

6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

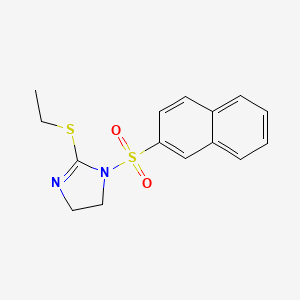

“6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol” is a chemical compound with the molecular formula C14H16N4O . It has a molecular weight of 256.30 . The compound is in solid form .

Molecular Structure Analysis

The molecular structure of “6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol” consists of a pyridazin-3-ol group attached to a phenylpiperazin-1-yl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol derivatives involves their role in corrosion inhibition. Studies reveal that certain pyridazine derivatives, including 6-phenyl-3(2H)-pyridazinone and related compounds, exhibit inhibitory effects on the corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors, with variations in their efficiency based on concentration and structural differences. Notably, the presence of nitrogen atoms and unsaturated groups in the molecular structure enhances their protective performance against corrosion. Spectroscopic analyses and quantum chemical calculations underline the active involvement of functional groups like NH, CO, and CN in the adsorption process on the steel surface, providing a barrier against corrosion. This application is pivotal in industrial settings where corrosion resistance is crucial for the longevity and safety of metal infrastructure (Olasunkanmi et al., 2017).

Pharmacological Properties

6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol derivatives also exhibit a range of pharmacological properties. For instance, certain derivatives are synthesized as potential anti-inflammatory and analgesic agents. These compounds are evaluated for their in vivo anti-inflammatory and analgesic activities, along with their COX-2 selectivity, anti-platelet activity, and effects on whole blood clotting time. Notably, specific derivatives are identified as ideal anti-inflammatory agents with remarkable selectivity for the COX-2 enzyme, demonstrating efficacy without ulcerogenic and cardiovascular side effects. This makes them valuable in the medical field for the management of pain and inflammation without the common side effects associated with traditional anti-inflammatory drugs (Sharma & Bansal, 2016).

Herbicide and Antimicrobial Activity

The pyridazinone derivatives, including structures similar to 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol, are also explored for their herbicidal and antimicrobial activities. Research into the modes of action of these compounds reveals their ability to inhibit photosynthesis in plants, contributing to their phytotoxic effects, which is beneficial for herbicidal applications. Moreover, certain derivatives display inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential uses in treating conditions like Alzheimer's disease. The antimicrobial activities of these derivatives, although variable, show promise in combating fungal infections (Hilton et al., 1969; Ozçelik et al., 2010).

Eigenschaften

IUPAC Name |

3-(4-phenylpiperazin-1-yl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c19-14-7-6-13(15-16-14)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPILMZQINSDGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2650433.png)

![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide](/img/structure/B2650434.png)

![3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650437.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2650441.png)

![5-(4-chlorophenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2650455.png)

![5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650456.png)